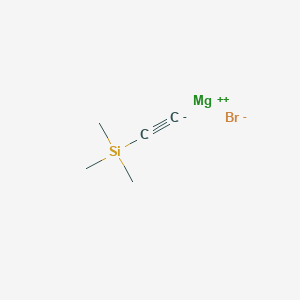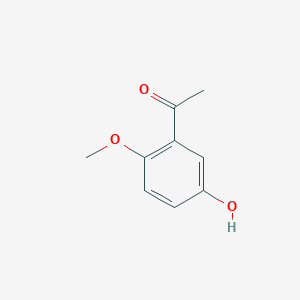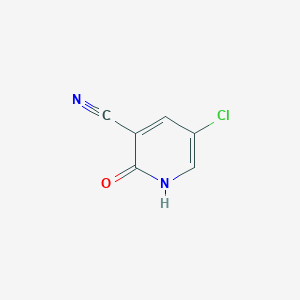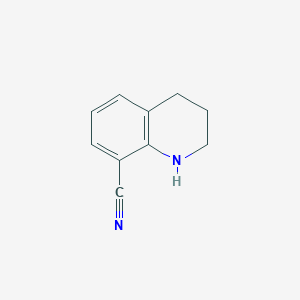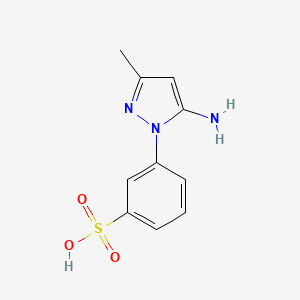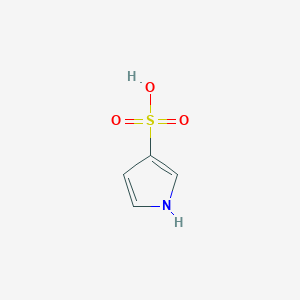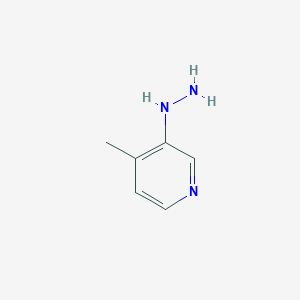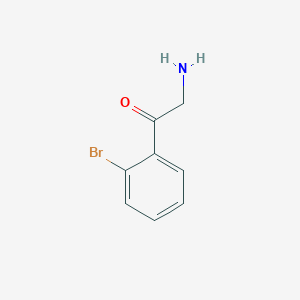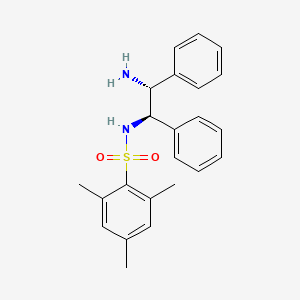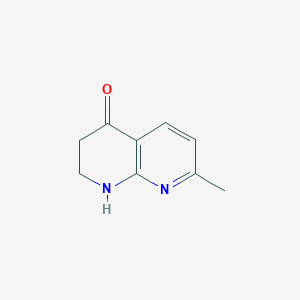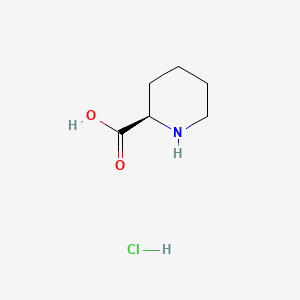
1-Fluoro-3-(methoxymethyl)benzene
Vue d'ensemble
Description
1-Fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H9FO It is a derivative of benzene, where a fluorine atom is substituted at the first position and a methoxymethyl group at the third position
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds , thereby affecting various biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds , thereby affecting the structure and function of various molecules.
Action Environment
The action, efficacy, and stability of 1-Fluoro-3-(methoxymethyl)benzene can be influenced by various environmental factors. For instance, in the context of SM cross-coupling reactions, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the organoboron reagent used in the reaction needs to be relatively stable, readily prepared, and generally environmentally benign .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 1-fluoro-3-nitrobenzene, the nitro group can be reduced to an amine, followed by a reaction with formaldehyde and methanol to introduce the methoxymethyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent due to its efficiency and mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom and methoxymethyl group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions.
Nucleophilic Substitution: The methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate can convert the methoxymethyl group to a carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the aromatic ring under high pressure and temperature.
Major Products:
Applications De Recherche Scientifique
1-Fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-methylbenzene: Similar structure but lacks the methoxymethyl group, resulting in different reactivity and applications.
1-Fluoro-4-(methoxymethyl)benzene: Positional isomer with the methoxymethyl group at the fourth position, affecting its chemical behavior and uses.
Uniqueness: 1-Fluoro-3-(methoxymethyl)benzene is unique due to the combined presence of the fluorine atom and methoxymethyl group, which impart distinct electronic and steric effects. These properties make it valuable in specific synthetic and research applications .
Propriétés
IUPAC Name |
1-fluoro-3-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQWQCVOJKYAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564323 | |
| Record name | 1-Fluoro-3-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28490-57-5 | |
| Record name | 1-Fluoro-3-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


